molecular formula C26H22N2O2 B11145283 (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11145283
M. Wt: 394.5 g/mol
InChI Key: UPEYJJWZLLDMMN-SAPNQHFASA-N
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Description

(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings and a pyrazole moiety, making it an interesting subject for studies in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.

    Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with 4-methoxybenzaldehyde and 4-methylacetophenone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H22N2O2/c1-19-8-10-21(11-9-19)26-22(18-28(27-26)23-6-4-3-5-7-23)14-17-25(29)20-12-15-24(30-2)16-13-20/h3-18H,1-2H3/b17-14+

InChI Key

UPEYJJWZLLDMMN-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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